molecular formula C12H11N3O2 B1407688 Methyl 4-(2-Aminopyrimidin-4-yl)benzoate CAS No. 1706430-19-4

Methyl 4-(2-Aminopyrimidin-4-yl)benzoate

Cat. No. B1407688
M. Wt: 229.23 g/mol
InChI Key: JYSBGADRNPZGCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-(2-Aminopyrimidin-4-yl)benzoate” is a chemical compound with the molecular formula C12H11N3O2 . It has a molecular weight of 229.238 and is categorized under esters . It is used for research purposes .


Physical And Chemical Properties Analysis

“Methyl 4-(2-Aminopyrimidin-4-yl)benzoate” has a molecular weight of 229.238 .

Scientific Research Applications

Histamine H4 Receptor Ligands

  • Altenbach et al. (2008) synthesized a series of 2-aminopyrimidines as ligands for the histamine H4 receptor. These compounds demonstrated potential in anti-inflammatory and antinociceptive activities in animal models, highlighting their relevance in pain and inflammation research (Altenbach et al., 2008).

Synthesis of N-10-Methyl-4-Thiofolic Acid

  • Elliott et al. (1975) described the synthesis of N-10-methyl-4-thiofolic acid and related compounds. These compounds were explored as potential inhibitors of the cofactor forms of tetrahydrofolate (Elliott et al., 1975).

5-HT1A Agonists

  • Dounay et al. (2009) developed aminopyrimidine derivatives as novel 5-HT(1A) agonists. These compounds showed moderate potency and metabolic stability, indicative of their potential in neurological and psychiatric disorder treatments (Dounay et al., 2009).

Noncovalent Interactions and Structural Investigation

  • Ali et al. (2020) synthesized compounds such as 2-amino-6-methylpyrimidin-4-yl benzenesulfonate and investigated their structures using single-crystal analysis. This research provided insights into the molecular geometry and interactions of these compounds (Ali et al., 2020).

Biological Evaluation of Schiff Base Derivatives

  • Foroughifar et al. (2019) conducted a study on Schiff base derivatives, including aminopyrimidines, for their antibacterial activities. This research contributes to the development of new antibacterial agents (Foroughifar et al., 2019).

Synthesis of Nilotinib

  • Yankun et al. (2011) described the synthesis of Nilotinib, a tyrosine kinase inhibitor, starting from a compound related to Methyl 4-(2-Aminopyrimidin-4-yl)benzoate. This showcases the compound's relevance in cancer treatment (Yankun et al., 2011).

Drug-likeness of Histamine H3 Receptor Ligands

  • Sadek et al. (2014) synthesized compounds containing derivatives of 2-aminopyrimidine and evaluated them for binding affinity to histamine receptors. This research aids in understanding the drug-likeness properties of these compounds (Sadek et al., 2014).

Future Directions

2-aminopyrimidine derivatives, such as “Methyl 4-(2-Aminopyrimidin-4-yl)benzoate”, have potential in the development of antiviral and antileukemic agents, drugs for combating hyperuricemia, neurodegenerative disorders, some forms of cancer, and anti-inflammatory and hormonal drugs . This suggests that “Methyl 4-(2-Aminopyrimidin-4-yl)benzoate” could have potential applications in these areas in the future.

properties

IUPAC Name

methyl 4-(2-aminopyrimidin-4-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c1-17-11(16)9-4-2-8(3-5-9)10-6-7-14-12(13)15-10/h2-7H,1H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYSBGADRNPZGCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NC(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-Aminopyrimidin-4-yl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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